molecular formula C21H17ClN2O4 B302224 methyl 4-chloro-3-(5-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate

methyl 4-chloro-3-(5-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate

Cat. No. B302224
M. Wt: 396.8 g/mol
InChI Key: FBLDSNHDQUTALM-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-chloro-3-(5-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-(5-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate is not fully understood. However, it is believed to exert its antimicrobial activity by disrupting the cell membrane of microorganisms and inhibiting their growth. It has also been suggested that it may inhibit the activity of enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Methyl 4-chloro-3-(5-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate has been shown to exhibit significant biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress. It has also been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 4-chloro-3-(5-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate in lab experiments is its broad-spectrum antimicrobial activity, which makes it useful for studying the effects of antimicrobial agents on various microorganisms. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research on methyl 4-chloro-3-(5-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate. One direction is to further investigate its potential use as an anti-cancer agent, both in vitro and in vivo. Another direction is to explore its potential use in the development of new antimicrobial agents, either alone or in combination with other compounds. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.

Synthesis Methods

Methyl 4-chloro-3-(5-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 4-chlorobenzoic acid with furan-2-carbaldehyde, followed by reaction with hydrazine hydrate, and finally, reaction with methyl chloroformate. The resulting product is methyl 4-chloro-3-(5-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate.

Scientific Research Applications

Methyl 4-chloro-3-(5-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. It has also been investigated for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

Product Name

methyl 4-chloro-3-(5-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate

Molecular Formula

C21H17ClN2O4

Molecular Weight

396.8 g/mol

IUPAC Name

methyl 4-chloro-3-[5-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C21H17ClN2O4/c1-27-21(26)15-7-9-18(22)17(12-15)19-10-8-16(28-19)13-23-24-20(25)11-14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3,(H,24,25)/b23-13+

InChI Key

FBLDSNHDQUTALM-YDZHTSKRSA-N

Isomeric SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC=C(O2)/C=N/NC(=O)CC3=CC=CC=C3

SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC=C(O2)C=NNC(=O)CC3=CC=CC=C3

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC=C(O2)C=NNC(=O)CC3=CC=CC=C3

Origin of Product

United States

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